molecular formula C19H17Cl2N3O4S2 B3749962 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide

4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide

Cat. No. B3749962
M. Wt: 486.4 g/mol
InChI Key: GDSLHMXLIOPWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide, also known as DTTB, is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has been found to have potential applications in various fields of scientific research. In biochemistry, 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has been used to study the interaction between proteins and ligands. In pharmacology, 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has been used to study the mechanism of action of certain drugs. In medicinal chemistry, 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has been used to develop new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide involves the inhibition of certain enzymes that are involved in the biosynthesis of certain molecules. 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide binds to these enzymes and prevents them from functioning properly, leading to the inhibition of the biosynthesis of these molecules.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide inhibits the activity of certain enzymes, such as carbonic anhydrase and urease. In vivo studies have shown that 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also requires specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research of 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide. One direction is to further investigate its mechanism of action and its interaction with enzymes and proteins. Another direction is to develop new drugs based on the structure of 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide for the treatment of various diseases. Additionally, 4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide can be used as a tool for the study of certain biological processes, such as the biosynthesis of certain molecules.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O4S2/c20-13-3-8-17(16(21)12-13)28-10-1-2-18(25)23-14-4-6-15(7-5-14)30(26,27)24-19-22-9-11-29-19/h3-9,11-12H,1-2,10H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSLHMXLIOPWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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